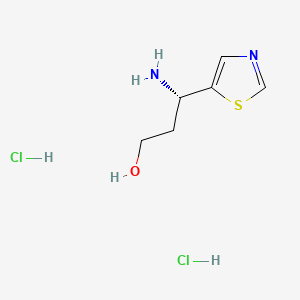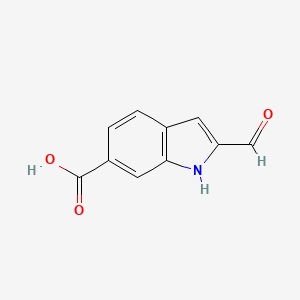
2-formyl-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-formyl-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the second position and a carboxylic acid group at the sixth position of the indole ring. It is a crystalline, colorless substance with specific odors and is known for its aromatic nature due to the delocalization of π-electrons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-1H-indole-6-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions. This method provides a good yield of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2-carboxy-1H-indole-6-carboxylic acid.
Reduction: 2-hydroxymethyl-1H-indole-6-carboxylic acid.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-formyl-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-formyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
2-formyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives:
Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the third position.
Indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
Indole-6-carboxylic acid: Similar structure but without the formyl group.
The uniqueness of this compound lies in the presence of both the formyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-formyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-8-3-6-1-2-7(10(13)14)4-9(6)11-8/h1-5,11H,(H,13,14) |
Clave InChI |
RCXUNFMBEGJWBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
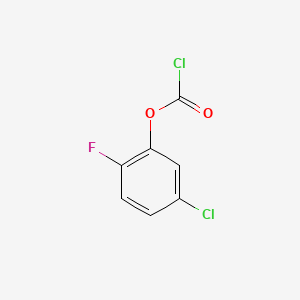
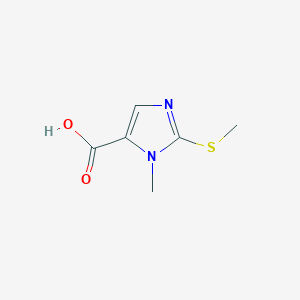
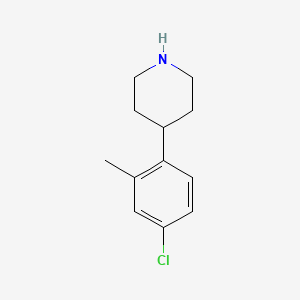
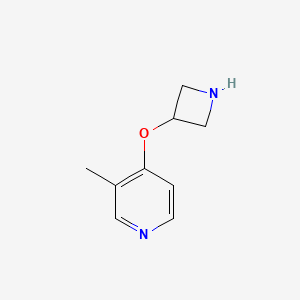

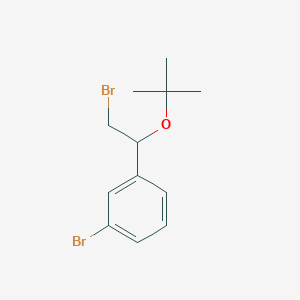
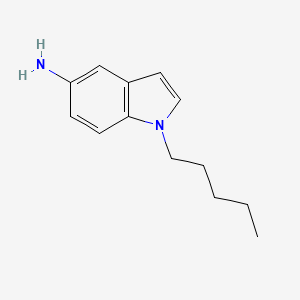
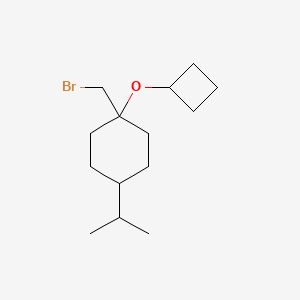
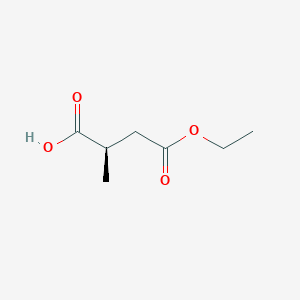
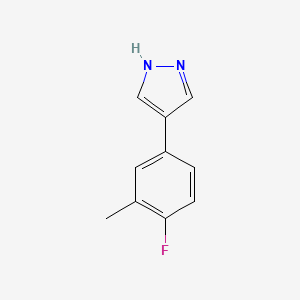
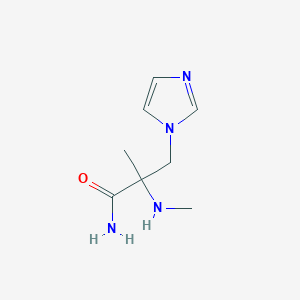
![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
